molecular formula C20H19N5O2 B11137644 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11137644
M. Wt: 361.4 g/mol
InChI Key: XZQRVDREHMVZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a methoxyphenyl group, and a pyrazole carboxamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Ethyl Group: The benzimidazole is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Synthesis of Pyrazole Carboxamide: The pyrazole ring is formed by the cyclization of hydrazines with 1,3-diketones. The carboxamide group is introduced through the reaction of the pyrazole with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyrazole carboxamide structure may enhance binding affinity and specificity towards certain biological targets, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and benzimidazole-2-carboxamide.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and pyrazole-4-carboxamide.

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzimidazole and pyrazole moieties, which may confer distinct biological activities and chemical properties. This dual functionality allows for a broader range of interactions with biological targets and potential therapeutic applications.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-27-14-8-6-13(7-9-14)17-12-18(25-24-17)20(26)21-11-10-19-22-15-4-2-3-5-16(15)23-19/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)

InChI Key

XZQRVDREHMVZCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.